Metobromuron

Description

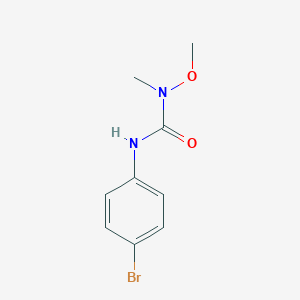

structure

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-bromophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDQEVORAMCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042157 | |

| Record name | Metobromuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] White solid; [HSDB] | |

| Record name | Metobromuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER: 320 PPM AT 20 °C; SOL IN METHANOL, ETHANOL, ACETONE, CHLOROFORM, At 20 °C, in water 0.88 mg/100 g; in acetone more than 100 g/100 g; in ethanol 18.2 g/100 g; in chloroform 62.5 g/100 g | |

| Record name | METOBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000003 [mmHg], 3X10-6 MM HG @ 20 °C | |

| Record name | Metobromuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM CYCLOHEXANE, WHITE CRYSTALS | |

CAS No. |

3060-89-7 | |

| Record name | Metobromuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3060-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metobromuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metobromuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metobromuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOBROMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4251089P3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-96 °C | |

| Record name | METOBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Metobromuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metobromuron, a substituted urea herbicide, is primarily utilized for the pre-emergence control of a wide range of annual grasses and broadleaf weeds in various agricultural crops. Its efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and mode of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3-(4-bromophenyl)-1-methoxy-1-methylurea | [1] |

| CAS Number | 3060-89-7 | [1] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [2][3] |

| Molecular Weight | 259.1 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 95-96 °C | |

| Boiling Point | Decomposes at 173.2°C | |

| Density | 1.52 g/cm³ (at 20°C) | |

| Vapor Pressure | 0.219 mPa (at 25°C) |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Reference(s) |

| Water Solubility | 329 mg/L (at 20°C) | |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| Acetone | >250 | |

| Dichloromethane | >250 | |

| Methanol | >250 | |

| Ethyl acetate | >250 | |

| Xylene | 50-57 | |

| n-Heptane | < 10 | |

| Octanol-Water Partition Coefficient (log P) | 2.48 | |

| Dissociation Constant (pKa) | 12.0 (at 20°C) | |

| Henry's Law Constant | 1.1 x 10⁻⁴ Pa m³/mol (at 25°C) |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability. Below are detailed methodologies for key experiments.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary tube method.

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped to pack the sample to a height of approximately 3 mm.

-

Apparatus: A melting point apparatus equipped with a heated block or bath and a calibrated thermometer or an electronic temperature-sensing device is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance like this compound, this range is typically narrow.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

The flask method is suitable for substances with a water solubility greater than 10 mg/L, making it appropriate for this compound.

-

Apparatus: A constant temperature water bath, a mechanical shaker, and analytical flasks are required.

-

Procedure: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then sealed and agitated in the constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The water solubility is expressed as the mass of the substance dissolved per unit volume of water (e.g., mg/L).

Vapor Pressure Determination (OECD Guideline 104 - Dynamic Method)

The dynamic method involves boiling the substance at different applied pressures.

-

Apparatus: A boiling flask, a condenser, a pressure regulation system, and a temperature measuring device are assembled.

-

Procedure: this compound is placed in the boiling flask and heated. The pressure in the system is reduced and controlled. The temperature at which the substance boils at a given pressure is recorded. This is repeated for several different pressures.

-

Data Analysis: The vapor pressure at a specific temperature (e.g., 25°C) is determined by plotting the logarithm of the pressure against the reciprocal of the absolute temperature (Clausius-Clapeyron equation) and extrapolating to the desired temperature.

Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107 - Shake Flask Method)

The shake flask method is a straightforward approach for determining the log P value for substances with values in the range of -2 to 4.

-

Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Procedure: A known amount of this compound is dissolved in either water or n-octanol. This solution is then mixed with the other solvent in a separatory funnel. The funnel is shaken for a predetermined period to allow for partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if emulsions form.

-

Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P (log P) is the commonly reported value.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Photosystem II

This compound acts as a herbicide by inhibiting photosynthesis in target plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. It binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron flow and halting the production of ATP and NADPH, which are essential for CO₂ fixation.

Metabolic Pathway of this compound in Plants

In plants, this compound undergoes a series of metabolic transformations, primarily through N-demethylation and N-demethoxylation, leading to the formation of less phytotoxic metabolites. This detoxification process is a key factor in the selectivity of the herbicide.

Experimental Workflow: Analysis of this compound in Soil using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil. This is typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Metobromuron in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of the herbicide Metobromuron in the soil environment. The information is curated to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals. This document details the physicochemical characteristics, mobility, degradation pathways, and persistence of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, volatility, and potential for adsorption to soil particles. A summary of this compound's key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Water Solubility | 329 - 330 mg/L (at 20-25°C) | [2][3] |

| Vapor Pressure | 0.144 - 0.219 mPa (at 20-25°C) | [2] |

| Log P (Kow) | 2.4 | |

| Henry's Law Constant | 3.1 x 10⁻⁹ atm-m³/mol | |

| Melting Point | 95-96 °C |

This compound's moderate water solubility and octanol-water partition coefficient (Log P) suggest a potential for both leaching and adsorption to soil organic matter. Its low vapor pressure and Henry's Law constant indicate that volatilization from soil and water surfaces is not a significant dissipation pathway.

Adsorption and Desorption in Soil

The interaction of this compound with soil particles, primarily through adsorption and desorption, is a critical factor in determining its mobility and bioavailability. These processes are influenced by soil properties such as organic carbon content, clay content, and pH.

Quantitative Adsorption/Desorption Data

The extent of this compound adsorption to soil is commonly quantified using the soil organic carbon-water partitioning coefficient (Koc) and the Freundlich adsorption coefficient (Kf). Higher values indicate stronger adsorption and lower mobility.

| Parameter | Value Range | Soil Type(s) | Reference |

| Koc (mL/g) | 122 - 199 (mean 160) | Various | |

| Freundlich exponent (1/n) | 0.84 - 0.93 (mean 0.89) | Various |

Studies have shown that the adsorption of phenylurea herbicides like this compound is significantly correlated with the soil's organic matter content, with less correlation to clay content. Desorption coefficients for this compound have been observed to be greater than the corresponding adsorption values, indicating that once adsorbed, it is not readily desorbed.

Degradation in Soil

This compound degrades in the soil environment through both biotic (microbial) and abiotic processes, although microbial degradation is considered the primary pathway. The rate of degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Aerobic Soil Degradation

Under aerobic conditions, this compound degrades at a moderate rate. The primary degradation pathway involves the formation of several metabolites.

| Parameter | Value Range | Conditions | Reference |

| DT50 (days) | 25 - 50 (geometric mean 34) | Laboratory, aerobic, 20°C | |

| DT90 (days) | 81 - 165 | Laboratory, aerobic, 20°C | |

| Mineralization (% AR) | Up to 27% (as ¹⁴CO₂) by day 168 | Laboratory, aerobic | |

| Non-extractable Residues (% AR) | Up to 74% by day 118 | Laboratory, aerobic |

AR: Applied Radioactivity

The formation of non-extractable residues, which are bound to soil organic matter, is a significant route of dissipation for this compound under aerobic conditions.

Anaerobic Soil Degradation

In the absence of oxygen, the degradation of this compound is slower than in aerobic environments.

| Parameter | Value | Conditions | Reference |

| DT50 (days) | 74 | Laboratory, anaerobic | |

| Mineralization (% AR) | 4.0% (as ¹⁴CO₂) | Laboratory, anaerobic | |

| Non-extractable Residues (% AR) | 54% | Laboratory, anaerobic |

Degradation Pathway and Metabolites

The degradation of this compound proceeds through several key metabolites. The major transformation products identified in soil are:

-

Desmethoxy-metobromuron: Reaches up to 15% of the applied radioactivity under anaerobic conditions.

-

4-bromophenylurea: A major metabolite detected in both soil and rotational crops.

-

Desmethyl-metobromuron: Another significant metabolite found in plant metabolism studies.

-

4-bromoaniline: A potential further breakdown product.

The following diagram illustrates the proposed degradation pathway of this compound in soil.

Mobility and Transport in Soil

The potential for this compound to move through the soil profile and reach groundwater is a key aspect of its environmental risk assessment. This mobility is primarily influenced by its adsorption characteristics and persistence.

Leaching Potential

Based on its Koc values, this compound is classified as having medium to high mobility in soil. However, field studies have provided more nuanced insights.

| Study Type | Findings | Reference |

| Lysimeter Study | This compound was found only in the top 14 cm of soil, with a maximum of 2.6% of the applied radioactivity. Leachate analysis showed that this compound is not likely to leach into groundwater. | |

| Field Study | In lysimeters subjected to leaching events, this compound reached a depth of 120 cm. A total of 0.48% of the applied this compound was found in the leachate. |

These findings suggest that while this compound has the potential for mobility, significant leaching into groundwater may be limited under certain field conditions, likely due to degradation and the formation of non-extractable residues.

Experimental Protocols

The data presented in this guide are typically generated using standardized and internationally recognized experimental protocols. Below are detailed methodologies for key experiments.

Adsorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption of a chemical on different soil types.

Objective: To determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients, and the soil organic carbon-water partitioning coefficient (Koc).

Methodology:

-

Preparation: A range of soil types with varying organic carbon content, clay content, and pH are selected. The soils are air-dried and sieved.

-

Adsorption Phase:

-

Known concentrations of this compound (often ¹⁴C-labeled) in a 0.01 M CaCl₂ solution are added to weighed amounts of soil in centrifuge tubes.

-

The soil-solution suspensions are agitated at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours).

-

After equilibration, the suspensions are centrifuged to separate the solid and liquid phases.

-

The concentration of this compound in the supernatant is analyzed.

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

-

Desorption Phase:

-

After the adsorption phase, a portion of the supernatant is replaced with a fresh 0.01 M CaCl₂ solution.

-

The suspensions are re-agitated for the same equilibration period.

-

The concentration of this compound in the supernatant is analyzed to determine the amount desorbed.

-

-

Data Analysis: The adsorption and desorption data are fitted to the Freundlich isotherm equation to calculate Kf, 1/n, and Kdes. The Koc is calculated by normalizing the Kd or Kf for the organic carbon content of the soil.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline details the procedure for evaluating the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Objective: To determine the degradation half-life (DT50 and DT90), identify and quantify major metabolites, and assess the extent of mineralization and formation of non-extractable residues.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that is continuously purged with humidified air. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions.

-

Anaerobic: The soil is incubated under aerobic conditions for a short period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

-

-

Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted using appropriate solvents.

-

Quantification: The parent compound and its metabolites in the soil extracts are separated (e.g., by HPLC) and quantified (e.g., by liquid scintillation counting and/or LC-MS/MS). The amount of ¹⁴CO₂ and volatile compounds in the traps is also measured. Non-extractable residues are determined by combusting the extracted soil.

-

Data Analysis: The decline of the parent compound concentration over time is used to calculate the DT50 and DT90 values using first-order kinetics. The formation and decline of metabolites are also modeled.

The following diagram illustrates a typical experimental workflow for a soil degradation study.

Conclusion

The environmental fate and transport of this compound in soil are governed by a complex interplay of its physicochemical properties and various soil-dependent processes. It exhibits moderate persistence in soil, with microbial degradation being the primary dissipation pathway. While its potential for mobility is recognized, field data suggest that leaching to groundwater is limited under typical agricultural conditions, largely due to degradation and the formation of non-extractable residues. A thorough understanding of these processes, as detailed in this guide, is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this herbicide.

References

Metobromuron Degradation Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide Metobromuron in various environmental compartments. The information presented herein is intended to support research, environmental risk assessment, and the development of new crop protection agents. This document details the chemical transformations of this compound in soil, water, and plants, under both aerobic and anaerobic conditions, as well as through photochemical reactions.

Introduction to this compound

This compound, 3-(4-bromophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide used for the pre-emergence control of annual grasses and broadleaf weeds in a variety of crops. Its mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) level. The environmental fate of this compound is of significant interest due to its potential to contaminate soil and water resources. Understanding its degradation pathways is crucial for evaluating its persistence, mobility, and potential long-term environmental impact.

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process influenced by both microbial activity and abiotic factors. The primary routes of dissipation in soil are microbial degradation and, to a lesser extent, abiotic hydrolysis.

Aerobic Soil Degradation

Under aerobic conditions, microbial degradation is the principal mechanism for this compound dissipation. A variety of soil microorganisms, including bacteria and fungi, are capable of metabolizing this herbicide. The degradation follows pseudo-first-order kinetics.[1]

The primary degradation pathway involves a series of demethylation and demethoxylation reactions, ultimately leading to the formation of 4-bromoaniline. The major metabolites identified in aerobic soil studies are:

-

3-(4-bromophenyl)-1-methylurea (Desmethoxy-metobromuron)

-

4-Bromophenylurea

-

4-Bromoaniline

Mineralization of the phenyl ring to CO2 can also occur, though it is a slower process.[2]

Anaerobic Soil Degradation

Information on the anaerobic degradation of this compound is less abundant compared to aerobic conditions. However, studies suggest that degradation is significantly slower in the absence of oxygen. The primary metabolite identified under anaerobic conditions is desmethoxy-metobromuron, which can accumulate over time.[2] Reductive dechlorination may also occur as an initial breakdown mechanism under anaerobic conditions for similar chloroacetanilide herbicides, suggesting a potential pathway for this compound as well.[3]

Degradation of this compound in Aquatic Systems

This compound can enter aquatic environments through runoff and leaching from agricultural fields. Its fate in water is determined by a combination of microbial degradation and photochemical reactions.

Aerobic and Anaerobic Aquatic Degradation

Similar to soil, microbial degradation is a key process in aquatic systems. Under aerobic conditions, the degradation pathway mirrors that in soil, with the formation of desmethoxy-metobromuron, 4-bromophenylurea, and 4-bromoaniline. In anaerobic aquatic environments, degradation is slower, and the accumulation of metabolites may occur.[4]

Photochemical Degradation in Water

This compound is susceptible to photochemical degradation in aqueous solutions when exposed to sunlight. Direct photolysis involves two main routes:

-

Demethoxylation of the urea moiety.

-

Formation of a carbene intermediate, which can lead to various products through hydroxylation, oxidation, and the formation of adducts.

The relative importance of these pathways can be influenced by factors such as pH and the presence of photosensitizers in the water.

Metabolism of this compound in Plants

This compound is absorbed by the roots of plants and translocated to the shoots. Inside the plant, it undergoes metabolic transformation, which is a key factor in its herbicidal selectivity and the potential for residue accumulation in crops. The primary metabolic pathways in plants are N-demethylation and N-demethoxylation.

The major metabolites identified in plants include:

-

3-(4-bromophenyl)-1-methoxyurea

-

3-(4-bromophenyl)-1-methylurea

-

4-Bromophenylurea

These metabolites can be further conjugated with endogenous plant molecules, such as glucose, to form more polar and less toxic compounds.

Quantitative Degradation Data

The persistence of this compound in the environment is often expressed in terms of its dissipation time 50% (DT50) or half-life. These values can vary significantly depending on environmental conditions.

| Environment | Condition | Parameter | Value | Reference |

| Soil | Aerobic, Laboratory (20°C) | DT50 | 25 - 50 days | |

| Aerobic, Laboratory (20°C, pF2 normalized) | Geometric Mean DT50 | 34 days | ||

| Aerobic, Field | DT90 | 243.6 days | ||

| Anaerobic, Silt Loam Soil | % of Applied Radioactivity as Desmethoxy-metobromuron | 5.1% at day 60 | ||

| Water | Photochemical, Aqueous Solution | - | Complex, involves multiple pathways | |

| Photochemical, Aqueous Solution (pH 7) | Reductive debromination is more favorable than hydroxylation | - | ||

| Photochemical, Pure Water (Sunlight) | Hydroxylation is predominant | - |

Experimental Protocols

The study of this compound degradation requires specific and validated experimental protocols. The following sections outline the general methodologies for key degradation studies, largely based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under controlled aerobic and anaerobic conditions.

Methodology:

-

Test System: Freshly collected agricultural soil with known physicochemical properties (pH, organic carbon content, texture, microbial biomass).

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to trace the parent compound and its transformation products.

-

Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deionized water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites.

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its transformation products. Identification of metabolites is typically confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution (e.g., NaOH or KOH) and quantified by liquid scintillation counting (LSC) to assess mineralization.

-

Bound Residues: The non-extractable radioactivity remaining in the soil after extraction is quantified by combustion analysis to determine the formation of bound residues.

Photochemical Degradation Study in Water

Objective: To determine the rate and pathway of this compound degradation in water upon exposure to light.

Methodology:

-

Test Solution: A sterile aqueous solution of this compound (radiolabeled or non-radiolabeled) is prepared in a buffer of known pH.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used for irradiation.

-

Experimental Setup: The test solution is placed in quartz vessels to allow for the transmission of UV light and is irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photochemical degradation.

-

Sampling: Aliquots of the test solution are taken at various time points during irradiation.

-

Analysis: The samples are analyzed by HPLC to determine the concentration of the parent compound and identify and quantify the photoproducts. LC-MS/MS is used for structural elucidation of the degradation products.

-

Quantum Yield Determination: The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined by measuring the rate of degradation and the intensity of the incident light.

Plant Metabolism Study

Objective: To investigate the uptake, translocation, and metabolism of this compound in a representative crop species.

Methodology:

-

Test System: The selected plant species are grown under controlled environmental conditions (e.g., greenhouse or growth chamber).

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is applied to the plants.

-

Application: The application can be made to the soil (for root uptake studies) or directly to the leaves (for foliar uptake studies) to mimic agricultural practices.

-

Incubation: The treated plants are maintained under controlled conditions for a specified period.

-

Harvesting and Sampling: Plants are harvested at different time intervals, and different plant parts (e.g., roots, stems, leaves, fruits) are separated.

-

Extraction: The plant samples are homogenized and extracted with suitable solvents to isolate the parent compound and its metabolites.

-

Analysis: The extracts are analyzed by HPLC with radioactivity detection and LC-MS/MS to identify and quantify this compound and its metabolites.

-

Bound Residues: The non-extractable radioactivity in the plant matrix is determined by combustion analysis.

Analytical Methods

The primary analytical techniques for the determination of this compound and its metabolites in environmental and biological matrices are based on chromatography coupled with mass spectrometry.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for the extraction of pesticide residues from various matrices.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred technique for the separation, identification, and quantification of this compound and its metabolites due to its high sensitivity and selectivity.

Degradation Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the major degradation pathways of this compound in different environments.

References

- 1. Laboratory degradation rates of 11 pyrethroids under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.fera.co.uk [content.fera.co.uk]

- 3. Fluorescence-Based Sensing of Pesticides Using Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fate of four Different Classes of Chemicals Under Aerobic and Anaerobic Conditions in Biological Wastewater Treatment [frontiersin.org]

An In-depth Technical Guide to the Mode of Action of Phenylurea Herbicides: A Focus on Metobromuron

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Phenylurea herbicides are a significant class of chemical compounds extensively utilized in agriculture for the selective control of broadleaf and grassy weeds. Their herbicidal activity stems from the potent and specific inhibition of photosynthesis at the Photosystem II (PSII) level. This technical guide provides a comprehensive overview of the molecular mechanism of action of phenylurea herbicides, with a specific focus on Metobromuron. It delves into their interaction with the D1 protein of the PSII complex, the consequential disruption of the photosynthetic electron transport chain, and the subsequent physiological effects leading to plant death. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for phenylurea herbicides, including this compound, is the disruption of photosynthesis.[1][2] Specifically, these compounds inhibit the photosynthetic electron transport chain within Photosystem II (PSII), a crucial protein complex embedded in the thylakoid membranes of chloroplasts.[3][4]

Phenylurea herbicides act by binding to the D1 protein, a core subunit of the PSII reaction center.[3] This binding occurs at the Q(_B) binding niche, where they competitively inhibit the binding of plastoquinone (PQ), the native electron acceptor. By occupying this site, the herbicide blocks the transfer of electrons from the primary electron acceptor, Q(_A), to Q(_B). This interruption effectively halts the linear electron flow, preventing the reduction of NADP

+The blockage of electron transport leads to an over-reduction of the Q(_A) molecule and the accumulation of highly energetic, excited chlorophyll molecules within the PSII antenna. This energy cannot be dissipated through the normal photochemical pathway and is instead transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen (

1•−Signaling Pathway: Photosynthesis Inhibition by Phenylurea Herbicides

Caption: Mechanism of Photosystem II inhibition by this compound.

Quantitative Data

Table 1: Photosystem II Inhibition by this compound and Other Herbicides

The inhibitory activity of phenylurea herbicides is commonly quantified by the half-maximal inhibitory concentration (IC(_50)), which represents the concentration of the herbicide required to inhibit 50% of the PSII activity.

| Herbicide | Chemical Class | IC₅₀ (µM) - DPIP Photoreduction | IC₅₀ (µM) - Chlorophyll Fluorescence (1-Vj) |

| This compound | Phenylurea | 0.25 ± 0.02 | 0.35 ± 0.03 |

| Diuron | Phenylurea | 0.04 ± 0.01 | 0.02 ± 0.01 |

| Terbuthylazine | Triazine | 0.06 ± 0.01 | 0.04 ± 0.01 |

| Metribuzin | Triazinone | 0.05 ± 0.01 | 0.03 ± 0.01 |

| Bentazon | Benzothiadiazinone | 4.50 ± 0.50 | 5.00 ± 0.60 |

Note: Data were obtained from experiments on isolated pea thylakoid membranes. Lower IC₅₀ values indicate higher inhibitory potency.

Table 2: Efficacy of this compound on Various Weed Species

The efficacy of this compound can vary depending on the weed species, soil type, and environmental conditions. The following table summarizes the control efficacy against several common weeds.

| Weed Species | Common Name | Efficacy (%) at 28 DAA | Efficacy (%) at 56 DAA |

| Amaranthus retroflexus | Redroot pigweed | >95 | Slightly reduced |

| Chenopodium album | Common lambsquarters | >95 | Slightly reduced |

| Polygonum aviculare | Prostrate knotweed | >95 | Slightly reduced |

| Solanum nigrum | Black nightshade | 71-78 | 63-Slightly reduced |

| Echinochloa crus-galli | Barnyardgrass | 82 | Slightly reduced |

| Portulaca oleracea | Common purslane | 91 | Slightly reduced |

*DAA: Days After Application. Efficacy data can be influenced by factors such as soil moisture.

Table 3: Toxicological and Environmental Fate Properties of this compound

Understanding the toxicological profile and environmental behavior of herbicides is crucial for risk assessment.

| Parameter | Value | Species/Conditions | Reference |

| Acute Oral LD₅₀ | >2000 mg/kg | Rat | |

| Soil Sorption Coefficient (Koc) | 400 mL/g | - | |

| Soil Half-life (DT₅₀) | 30 - 60 days | Aerobic soil | |

| Water Solubility | 35 mg/L | 20 °C | |

| Log P (Octanol-Water Partition Coefficient) | 2.4 | - |

Note: LD₅₀ is the dose required to be lethal to 50% of the test population. Koc indicates the tendency of a chemical to bind to soil organic matter. DT₅₀ is the time it takes for 50% of the compound to degrade.

Experimental Protocols

Isolation of Thylakoid Membranes from Pea Leaves

This protocol is adapted for the isolation of physiologically active thylakoids suitable for PSII activity and herbicide binding assays.

Buffers and Reagents:

-

Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 10 mM NaF, 5 mM MgCl₂, 2 mM sodium ascorbate, 0.1% (w/v) bovine serum albumin (BSA). Prepare fresh.

-

Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM sorbitol, 10 mM NaF, 5 mM MgCl₂.

-

Resuspension Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 10 mM NaF, 5 mM MgCl₂.

Procedure:

-

Harvest fresh, dark-adapted pea leaves (e.g., Pisum sativum).

-

Perform all subsequent steps at 4°C in dim light.

-

Homogenize the leaves in ice-cold Grinding Buffer (P1) using a blender (e.g., five 1.5-second pulses).

-

Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.

-

Centrifuge the filtrate at 5,000 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2) using a soft paintbrush.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Discard the supernatant and resuspend the pellet in a minimal volume of Resuspension Buffer (P3).

-

Determine the chlorophyll concentration spectrophotometrically.

-

Store the thylakoid suspension on ice for immediate use or snap-freeze in liquid nitrogen for long-term storage at -80°C.

Measurement of PSII Activity (Oxygen Evolution)

This protocol describes the measurement of light-dependent oxygen evolution using a Clark-type oxygen electrode to assess the inhibitory effect of herbicides on PSII.

Materials:

-

Clark-type oxygen electrode system with a temperature-controlled reaction chamber.

-

Light source with controlled intensity.

-

Isolated thylakoid membranes.

-

Reaction Buffer: 50 mM HEPES-KOH (pH 7.6), 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl, 1 M betaine.

-

Artificial electron acceptors: e.g., 1 mM K₃[Fe(CN)₆] and 0.25 mM 2,6-dichloro-p-benzoquinone (DCBQ).

-

Herbicide stock solutions in a suitable solvent (e.g., ethanol or DMSO).

Procedure:

-

Calibrate the oxygen electrode at the desired temperature (e.g., 25°C) to 0% oxygen with sodium dithionite and 100% air saturation with the reaction buffer.

-

Add the Reaction Buffer and artificial electron acceptors to the reaction chamber.

-

Add the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL.

-

Allow the system to equilibrate in the dark while stirring.

-

Record the dark respiration rate for a few minutes.

-

Illuminate the chamber with saturating light and record the rate of oxygen evolution.

-

To test for herbicide inhibition, add a known concentration of the herbicide to the chamber and incubate for a few minutes in the dark before illumination.

-

Calculate the rate of oxygen evolution as µmol O₂ / (mg Chl · h).

-

Determine the IC₅₀ value by measuring the inhibition at various herbicide concentrations and fitting the data to a dose-response curve.

Chlorophyll a Fluorescence Measurement (PAM Fluorometry)

Pulse-Amplitude-Modulated (PAM) fluorometry is a non-invasive technique to assess the efficiency of PSII photochemistry and the effects of herbicides.

Instrumentation:

-

A Pulse-Amplitude-Modulated (PAM) fluorometer (e.g., MINI-PAM).

Procedure:

-

Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes.

-

Apply a weak measuring light to determine the minimal fluorescence level (F₀) when all PSII reaction centers are open.

-

Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

-

The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - F₀) / Fm.

-

For herbicide treatment, apply the herbicide to the leaves or thylakoid suspension and incubate for a specific period before dark adaptation and measurement.

-

A decrease in the Fv/Fm ratio indicates damage to PSII.

-

To determine IC₅₀ values, a dose-response curve can be generated by measuring Fv/Fm at various herbicide concentrations. The data can be analyzed using non-linear regression.

Experimental Workflow: Herbicide Inhibition Analysis using Chlorophyll Fluorescence

Caption: Workflow for determining herbicide IC₅₀ using PAM fluorometry.

Conclusion

Phenylurea herbicides, exemplified by this compound, are potent inhibitors of photosynthetic electron transport in Photosystem II. Their specific binding to the D1 protein disrupts the flow of electrons, leading to the formation of destructive reactive oxygen species and subsequent plant death. The quantitative data on their inhibitory concentrations, efficacy, and environmental fate, combined with detailed experimental protocols, provide a robust framework for further research. This includes the development of novel herbicides with improved efficacy and environmental safety profiles, as well as for understanding and managing herbicide resistance. The visualization of the signaling pathways and experimental workflows further aids in comprehending the complex interactions at the molecular and physiological levels. This in-depth guide serves as a valuable resource for professionals engaged in the study and development of herbicidal compounds.

References

Metobromuron (CAS 3060-89-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metobromuron (CAS 3060-89-7) is a selective, pre-emergent phenylurea herbicide used to control a wide range of broadleaf weeds and grasses in various agricultural crops.[1] Its herbicidal activity stems from the inhibition of photosynthesis at the photosystem II (PSII) complex in target plants.[2][3] This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, toxicological profile, environmental fate, and mechanism of action. Detailed experimental methodologies for pivotal studies are described, and all quantitative data are presented in structured tables for ease of reference. Visual diagrams of its mechanism of action and metabolic pathways are provided to facilitate a deeper understanding of its biological interactions.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid with a musty, naphthalenic odor.[2] It is a member of the urea herbicide family and is characterized by a bromo-substituted phenyl group.[4]

| Property | Value | Reference |

| CAS Number | 3060-89-7 | |

| Molecular Formula | C₉H₁₁BrN₂O₂ | |

| Molecular Weight | 259.10 g/mol | |

| IUPAC Name | 3-(4-bromophenyl)-1-methoxy-1-methylurea | |

| Melting Point | 95.6 to 97.5°C | |

| Water Solubility | 329 mg/L (purified water) | |

| Vapor Pressure | 0.219 mPa at 25°C | |

| Octanol-Water Partition Coefficient (log Pow) | 2.48 at pH 7.3 | |

| Stability | Very stable in neutral, weakly acidic, and weakly alkaline media; hydrolyzed by strong acids and bases. The formulated product is stable for at least 2 years under normal storage conditions. |

Mechanism of Action

This compound is a systemic herbicide that is primarily absorbed by the roots of emerging weeds and translocated to the leaves and buds. Its mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII). Specifically, it binds to the D1 quinone-binding protein in the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This interruption of the electron transport chain halts ATP and NADPH production, which are essential for carbon dioxide fixation, ultimately leading to the death of the plant.

Figure 1: Mechanism of action of this compound at Photosystem II.

Toxicology

A comprehensive toxicological assessment of this compound has been conducted, revealing low acute toxicity but identifying erythrocytes as the primary target of toxicity in repeat-dose studies.

Acute Toxicity

| Endpoint | Species | Value | Classification | Reference |

| Oral LD₅₀ | Rat | >2000 mg/kg bw | Low Toxicity | |

| Dermal LD₅₀ | Rat | >2000 mg/kg bw | Low Toxicity | |

| Inhalation LC₅₀ | Rat | >5.2 mg/L | Low Toxicity | |

| Skin Irritation | Rabbit | Not irritating | - | |

| Eye Irritation | Rabbit | Not irritating | - | |

| Skin Sensitization | Guinea Pig | Sensitizing | - |

Repeat-Dose Toxicity

In short- and long-term studies in mice, rats, and dogs, the primary target of this compound toxicity was identified as erythrocytes. The observed effects are likely due to the aniline metabolite, bromoaniline, which can cause oxidative damage to red blood cells, leading to increased methaemoglobin and the formation of Heinz bodies.

| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| 2-year | Mouse | 3 ppm (0.7 mg/kg bw/day) | 12 ppm (2.8 mg/kg bw/day) | Increased incidence of Heinz bodies | |

| 2-year | Rat | - | - | No evidence of carcinogenicity up to 150 ppm | |

| 1-year | Dog | 15 ppm (0.5 mg/kg bw/day) | 50 ppm (1.6 mg/kg bw/day) | Presence of Heinz bodies |

Genotoxicity and Carcinogenicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity studies, all of which yielded negative results. Based on these findings, it is concluded that this compound is unlikely to have any genotoxic potential. Long-term carcinogenicity studies in mice and rats showed no evidence of carcinogenicity.

Reproductive and Developmental Toxicity

In a multi-generation reproductive toxicity study in rats and prenatal developmental toxicity studies in rats and rabbits, this compound was not found to be a reproductive or developmental toxicant.

Metabolism

Following oral administration in rats, this compound is rapidly and extensively absorbed and metabolized. The metabolic pathway involves N-demethylation/N-demethoxylation, phenyl ring hydroxylation, and conjugation with sulfuric or acetic acid and glutathione. Key metabolites include (4-bromophenyl)urea and 4-bromo-2-hydroxyphenyl urea. In plants, such as potatoes, parent this compound is not typically detected at harvest, with the major metabolite being 4-bromophenylurea.

Figure 2: Simplified metabolic pathway of this compound in rats.

Environmental Fate

This compound's behavior in the environment is influenced by its moderate water solubility and lipophilicity.

| Environmental Parameter | Value/Description | Reference |

| Soil Persistence | Moderately persistent | |

| Leaching Potential | Moderate risk of leaching to groundwater | |

| Bioaccumulation | High potential to bioaccumulate | |

| Environmental Transformation Products | 4-Bromophenylurea, Desmethoxy-metobromuron, 4-bromoaniline, Demethyl-metobromuron |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are extensive. The following provides a generalized overview of the methodologies typically employed in such studies, consistent with international guidelines (e.g., OECD Test Guidelines).

Two-Year Chronic Toxicity/Carcinogenicity Study (Rodent)

-

Objective: To assess the long-term toxicity and carcinogenic potential of this compound.

-

Test System: Typically Wistar rats and CD-1 mice, with equal numbers of males and females per group.

-

Administration: The test substance is administered in the diet at various concentrations (e.g., 0, 3, 12, 50 ppm) for a period of 24 months.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at 3, 6, 12, 18, and 24 months.

-

Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues and organs is examined microscopically.

Multi-generation Reproductive Toxicity Study (Rat)

-

Objective: To evaluate the effects of this compound on reproductive performance and offspring development over multiple generations.

-

Test System: Wistar rats.

-

Administration: The test substance is administered continuously in the diet to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the same diet and mated to produce the second generation (F2).

-

Endpoints: Reproductive parameters such as mating, fertility, gestation length, and litter size are recorded. Offspring are evaluated for viability, growth, and development.

-

Pathology: At termination, all parental animals and selected offspring undergo a gross necropsy, with reproductive organs being a primary focus of histopathological examination.

References

Metobromuron's Impact on Photosystem II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which the phenylurea herbicide, metobromuron, exerts its inhibitory effects on Photosystem II (PSII). By dissecting its mode of action at the molecular level, this document aims to provide a comprehensive resource for researchers engaged in herbicide development, crop protection, and the fundamental study of photosynthesis.

Executive Summary

This compound is a selective, systemic herbicide that primarily functions by inhibiting photosynthetic electron transport in Photosystem II. By competitively binding to the QB site on the D1 protein of the PSII reaction center, it displaces the native plastoquinone molecule, thereby blocking the electron flow from QA to QB. This disruption not only halts the production of ATP and NADPH, essential for carbon fixation, but also leads to the generation of reactive oxygen species (ROS), inducing secondary oxidative stress and ultimately causing plant cell death. This guide provides a detailed examination of these processes, supported by quantitative data, experimental protocols, and visual representations of the underlying pathways.

Mechanism of Action: Inhibition of Photosystem II Electron Transport

The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain at the level of Photosystem II.[1][2] PSII is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts, responsible for light-dependent water oxidation and plastoquinone reduction.

This compound acts as a competitive inhibitor at the QB binding site on the D1 protein, a core component of the PSII reaction center.[3][4] This binding pocket is normally occupied by a plastoquinone molecule (PQ), which acts as the secondary electron acceptor. By binding to this site, this compound physically blocks the association of plastoquinone, thereby interrupting the transfer of electrons from the primary quinone acceptor, QA.[3] This blockage leads to an accumulation of reduced QA (QA⁻), effectively halting the linear electron flow and, consequently, the synthesis of ATP and NADPH.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.

Molecular Interactions at the QB Binding Site

Molecular docking studies have elucidated the specific interactions between this compound and the amino acid residues within the QB binding niche of the D1 protein. While not forming hydrogen bonds with key residues like His215, as seen with other herbicides like diuron, this compound's affinity is characterized by hydrophobic and van der Waals interactions with surrounding amino acid residues. The precise conformation and binding energy of this compound within this pocket are critical determinants of its inhibitory potency.

The following diagram depicts the binding of this compound to the D1 protein.

Quantitative Analysis of PSII Inhibition

The inhibitory potency of this compound on PSII is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit 50% of the PSII activity. These values are determined through various in vitro and in vivo assays.

| Experimental Assay | Plant Species | IC50 (M) | Reference |

| DPIP Photoreduction | Pisum sativum (Pea) | 2.16 x 10-6 | |

| OJIP Fluorescence Transient | Pisum sativum (Pea) | 1.58 x 10-6 |

Experimental Protocols

Thylakoid Membrane Isolation

A foundational step for in vitro assays is the isolation of functional thylakoid membranes from plant tissue.

Protocol:

-

Harvest fresh leaf tissue (e.g., pea seedlings) and homogenize in a chilled isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2).

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2) to induce osmotic lysis and release thylakoids.

-

Centrifuge at a higher speed (e.g., 5,000 x g for 10 minutes) to pellet the thylakoid membranes.

-

Wash the thylakoid pellet with the hypotonic buffer and resuspend in a suitable assay buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

The following diagram outlines the workflow for thylakoid membrane isolation.

DPIP Photoreduction Assay

This spectrophotometric assay measures the rate of PSII-mediated electron transport by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).

Protocol:

-

Prepare a reaction mixture containing isolated thylakoids (at a known chlorophyll concentration), assay buffer, and DPIP.

-

Add varying concentrations of this compound to different reaction tubes.

-

Expose the samples to a saturating light source.

-

Measure the decrease in absorbance of DPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Calculate the rate of DPIP photoreduction for each this compound concentration.

-

Plot the inhibition of the photoreduction rate against the logarithm of the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence (OJIP) Test

The OJIP test is a non-invasive technique that measures the transient changes in chlorophyll a fluorescence upon illumination of a dark-adapted sample. This provides detailed information about the efficiency of the primary photochemical reactions of PSII.

Protocol:

-

Dark-adapt the plant leaves or thylakoid samples for a specific period (e.g., 30 minutes).

-

Excite the sample with a short, saturating pulse of light using a fluorometer.

-

Record the fluorescence intensity over a time course from microseconds to seconds.

-

The resulting fluorescence transient, known as the OJIP curve, has distinct phases (O, J, I, P).

-

Analyze various parameters derived from the OJIP curve, such as Fv/Fm (maximum quantum yield of PSII), to assess the impact of this compound on PSII photochemistry.

The following diagram shows the logical flow of an OJIP test.

Secondary Effects: Induction of Oxidative Stress

The blockage of the electron transport chain by this compound leads to an over-reduction of the photosynthetic apparatus and the subsequent formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide radicals (O₂⁻), and hydrogen peroxide (H₂O₂). This accumulation of ROS overwhelms the plant's antioxidant defense systems, leading to oxidative stress.

The resulting oxidative damage includes lipid peroxidation of cell membranes, protein denaturation, and DNA damage, which ultimately contribute to cellular dysfunction and plant death.

The signaling pathway for this compound-induced oxidative stress is depicted below.

Experimental Protocols for ROS Detection

Protocol:

-

Incubate leaf discs or other plant tissues in a solution of Nitroblue Tetrazolium (NBT) in a suitable buffer (e.g., potassium phosphate buffer).

-

The reaction of NBT with superoxide radicals produces a dark-blue formazan precipitate.

-

Observe the formation of the blue precipitate visually or under a microscope to localize the sites of superoxide production.

Protocol:

-

Infiltrate leaf tissues with a solution of 3,3'-Diaminobenzidine (DAB) at a slightly acidic pH.

-

DAB polymerizes in the presence of H₂O₂ and peroxidase, forming a reddish-brown precipitate.

-

The intensity of the brown color is indicative of the amount of H₂O₂ present.

Structure-Activity Relationship of Phenylurea Herbicides

The herbicidal activity of phenylurea compounds, including this compound, is intrinsically linked to their chemical structure. Key structural features that influence their inhibitory potency on PSII include:

-

Substituents on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring significantly affect the binding affinity to the D1 protein. Halogen substitutions, such as the bromine atom in this compound, generally enhance activity.

-

Substituents on the Urea Moiety: The groups attached to the nitrogen atoms of the urea group also play a crucial role in determining the molecule's interaction with the binding site.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the relationship between the physicochemical properties of phenylurea herbicides and their biological activity, aiding in the design of more effective and selective herbicides.

The logical relationship between the structure of phenylurea herbicides and their activity is shown below.

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of Photosystem II. By understanding the intricate details of its mechanism of action, from its molecular interactions within the D1 protein to the downstream induction of oxidative stress, researchers can gain valuable insights for the development of novel crop protection strategies. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for further investigation into the fascinating and complex world of herbicide-photosynthesis interactions.

References

initial investigation of Metobromuron herbicidal properties

An In-depth Technical Guide to the Initial Investigation of Metobromuron's Herbicidal Properties

Introduction

This compound is a selective, pre-emergent herbicide belonging to the phenylurea chemical class.[1][2] It is primarily used for the control of annual broad-leaved weeds and grasses in various crops, most notably potatoes.[1][3] Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival and growth.[1] Classified as a Group 5 herbicide, its mode of action is the inhibition of photosynthetic electron transfer at Photosystem II (PSII). This guide provides a detailed overview of the core scientific investigations into its herbicidal properties, focusing on its mechanism of action, uptake and translocation, herbicidal efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Photosystem II Inhibition

The primary herbicidal effect of this compound is achieved by disrupting the photosynthetic electron transport chain within the chloroplasts of susceptible plants.

2.1 Molecular Target and Inhibitory Action

This compound acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes responsible for the light-dependent reactions of photosynthesis. Specifically, it targets the D1 protein subunit of the PSII complex.

The herbicide functions by competing with the native plastoquinone (PQ) molecule for its binding niche, known as the Q

2.2 Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain at Photosystem II.

Caption: this compound blocks electron transfer at the Q

Uptake, Translocation, and Metabolism

3.1 Soil Uptake and Systemic Translocation

This compound is a soil-applied, pre-emergent herbicide. Following application, it is absorbed from the soil by the roots of emerging weeds. Once absorbed, it moves systemically upward through the plant's vascular system, primarily via the xylem. This acropetal translocation distributes the herbicide to the leaves and buds, where it accumulates and inhibits photosynthesis. The efficacy of this compound can be influenced by soil type; it is generally effective on all soil types, but performance may be reduced in soils with high organic matter content (>10%) or in very dry conditions.

3.2 Plant Metabolism

In tolerant plants, this compound is metabolized into less phytotoxic compounds. Studies in potatoes have shown that the parent this compound is not detectable in tubers or foliage at harvest. The major metabolites identified are 4-bromophenylurea and desmethyl-metobromuron, which result from N-demethoxylation and N-demethylation of the parent molecule.

Quantitative Data: Herbicidal Efficacy

Initial investigations quantified the herbicidal potency of this compound against various plant species. This data is crucial for determining application rates and assessing crop selectivity.

Table 1: Pre- and Post-Emergence Herbicidal Efficacy (ER

The following table summarizes the 50% effect ratio (ER

| Plant Species | Common Name | Pre-Emergence ER | Post-Emergence ER |

| Allium cepa | Onion | 55 | - |

| Cucumis sativa | Cucumber | - | 70 |

| Triticum aestivum | Wheat | 2335 | 634 |

| Data sourced from a representative study on a suspension concentrate (SC) formulation of this compound. |

Table 2: Photosystem II Inhibition (I

This table presents the 50% inhibitory concentration (I

| Herbicide | Chemical Class | I |

| Diuron | Phenylurea | 0.23 ± 0.05 |

| Terbuthylazine | Triazine | 0.32 ± 0.07 |

| Metribuzin | Triazinone | 0.35 ± 0.06 |

| This compound | Phenylurea | 6.10 ± 1.10 |

| Bentazon | Benzothiadiazole | 10.50 ± 1.50 |

| Data indicates this compound has an intermediate affinity for the Q |

Experimental Protocols

The characterization of this compound's herbicidal properties relies on standardized experimental methodologies.

5.1 Protocol for Pre-Emergence Herbicide Efficacy Trial

This protocol outlines a typical workflow for assessing the pre-emergence efficacy of this compound in a controlled environment or field setting.

-

Test Species Selection: A range of monocotyledonous and dicotyledonous weed and crop species are selected.

-

Soil Preparation and Planting: A standardized soil type is prepared in pots or designated field plots. Seeds of the test species are sown at a uniform depth.

-

Herbicide Application:

-

The this compound formulation is diluted to create a series of desired concentrations.

-

The herbicide solution is applied uniformly to the soil surface immediately after planting and before crop or weed emergence. Application is typically done using a calibrated sprayer to ensure a precise dose rate (e.g., in L/ha or g a.c./ha).

-

A control group is treated with water only.

-

-

Growth Conditions: The pots or plots are maintained in a controlled environment (greenhouse) or under specific field conditions with defined temperature, light, and moisture levels. Optimal efficacy is noted in moist soil.

-

Efficacy Assessment:

-

Assessments are conducted at set intervals after application (e.g., 14, 21, and 28 days).

-

Parameters measured include:

-

Visual Injury Rating: A percentage scale (0% = no effect, 100% = complete death) is used to assess chlorosis, necrosis, and stunting.

-

Biomass Reduction: Above-ground plant material is harvested, dried, and weighed. The percent reduction relative to the untreated control is calculated.

-

Stand Count: The number of emerged and surviving plants is counted.

-

-

-

Data Analysis: The collected data is used to calculate ER

50 values through dose-response curve analysis.

5.2 Protocol for PSII Inhibition Assay using Chlorophyll Fluorescence

This biophysical technique provides a rapid and sensitive measurement of PSII function and its inhibition by herbicides.

-

Thylakoid Membrane Isolation:

-

Fresh leaves (e.g., from pea, Pisum sativum) are harvested and homogenized in a chilled isolation buffer.

-

The homogenate is filtered and centrifuged at low speed to remove cell debris.

-

The supernatant is then centrifuged at a higher speed to pellet the chloroplasts.

-

The chloroplasts are osmotically shocked to release the thylakoid membranes, which are then washed and resuspended in a suitable assay buffer.

-

-

Chlorophyll Quantification: The chlorophyll concentration of the thylakoid suspension is determined spectrophotometrically.

-

Herbicide Incubation:

-

The thylakoid suspension is diluted to a standard chlorophyll concentration.

-

Aliquots are incubated with various concentrations of this compound (and other herbicides for comparison) in the dark for a short period (e.g., 5-10 minutes).

-

-

Fluorescence Measurement (OJIP Test):

-

Samples are dark-adapted before measurement.

-

A fluorometer is used to record the rapid chlorophyll fluorescence induction curve (OJIP transient) upon illumination with a saturating pulse of light.

-

The parameter V

J (relative variable fluorescence at the J-step) is a sensitive indicator of the blockage of electron flow at the QA to QB step.

-

-

Data Analysis:

-

The percentage of PSII inhibition is calculated based on the change in the 1-V

J parameter relative to an untreated control. -

Dose-response curves are plotted, and the I

50 value (the concentration of herbicide causing 50% inhibition) is determined.

-

5.3 Experimental Workflow Visualization

The diagram below outlines the general workflow for evaluating a pre-emergent herbicide like this compound.

Caption: A generalized experimental workflow for pre-emergence herbicide efficacy testing.

References

Metobromuron: An In-depth Technical Guide on its Bioaccumulation Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of Metobromuron, a phenylurea herbicide. Understanding the environmental fate and potential for accumulation in organisms is a critical aspect of its overall safety assessment. This document synthesizes available data on its physicochemical properties, bioconcentration in aquatic organisms, and metabolic pathways.

Quantitative Data on Bioaccumulation Potential

The potential for a substance to bioaccumulate is often initially assessed by its octanol-water partition coefficient (Log Kow) and subsequently confirmed through experimental bioconcentration factor (BCF) studies. A higher Log Kow value generally suggests a greater potential for a substance to be taken up and stored in the fatty tissues of organisms. The BCF is a direct measure of this accumulation from the surrounding water.

Table 1: Physicochemical Properties and Bioconcentration Factors of this compound

| Parameter | Value | Source |

| Log Kow (Octanol-Water Partition Coefficient) | 2.38 (experimental) | [1] |

| Bioconcentration Factor (BCFk) in Rainbow Trout (Oncorhynchus mykiss) | ||